

3-Bromo-5-hydroxybenzonitrile chemical structure and IUPAC name

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Compound of Interest

Compound Name: 3-Bromo-5-hydroxybenzonitrile

Cat. No.: B1289605

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Technical Guide: 3-Bromo-5-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-hydroxybenzonitrile is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring a nucleophilic hydroxyl group and a bromine atom amenable to cross-coupling reactions, allows for diverse chemical modifications. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on detailed experimental protocols and logical workflows.

Chemical Structure and IUPAC Name

The chemical structure of **3-Bromo-5-hydroxybenzonitrile** is characterized by a benzene ring substituted with a bromine atom, a hydroxyl group, and a nitrile group at positions 3, 5, and 1, respectively.

- IUPAC Name: **3-bromo-5-hydroxybenzonitrile**[\[1\]](#)
- Synonyms: 3-bromo-5-cyano-phenol, 3-hydroxy-5-bromo-benzonitrile
- CAS Number: 770718-92-8[\[2\]](#)

- Molecular Formula: C₇H₄BrNO[3]
- SMILES: N#Cc1cc(O)cc(Br)c1

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties of **3-Bromo-5-hydroxybenzonitrile** is presented in the table below. This data is crucial for its handling, characterization, and application in various chemical reactions.

Property	Value	Reference
Molecular Weight	198.02 g/mol	[3]
Purity	≥97% (commercially available)	[2]
Appearance	White to off-white solid	
Melting Point	Data not available	
Boiling Point	Data not available	
pKa (predicted)	7.62 ± 0.10	
LogP (predicted)	2.03	
Topological Polar Surface Area (TPSA)	44.02 Å ²	
Hydrogen Bond Donors	1	
Hydrogen Bond Acceptors	2	

Experimental Protocols

Synthesis of 3-Bromo-5-hydroxybenzonitrile via Sandmeyer Reaction

A plausible and widely used method for the introduction of a nitrile group onto an aromatic ring is the Sandmeyer reaction, starting from the corresponding aniline. While a specific detailed protocol for **3-Bromo-5-hydroxybenzonitrile** is not readily available in peer-reviewed journals,

the following general procedure for a Sandmeyer cyanation can be adapted. This synthetic route is a cornerstone of aromatic chemistry.

Starting Material: 3-Amino-5-bromophenol

Reaction Scheme:

[**3-Bromo-5-hydroxybenzonitrile**] + [Arylboronic Acid] --(Pd Catalyst, Base, Solvent)--> [3-Aryl-5-hydroxybenzonitrile]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Applications in Research and Development

3-Bromo-5-hydroxybenzonitrile serves as a versatile intermediate in the synthesis of a variety of more complex molecules with potential biological activity. Its utility is particularly noted in the development of kinase inhibitors, which are a critical class of therapeutics in oncology and immunology. The ability to readily introduce diverse aryl or heteroaryl groups at the 3-position via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Furthermore, the hydroxyl and nitrile functionalities can be further modified to introduce additional pharmacophoric features or to modulate the physicochemical properties of the final compounds.

Safety and Handling

3-Bromo-5-hydroxybenzonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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References

- 1. 3-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 18440043 - PubChem [pubchem.ncbi.nlm.nih.gov]
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